molecular formula C21H28N4O3 B2397111 N-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine CAS No. 2380142-50-5

N-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B2397111
CAS No.: 2380142-50-5
M. Wt: 384.48
InChI Key: KEJKFIYDYLXZHV-UHFFFAOYSA-N
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Description

N-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxin ring, a piperidine ring, and a pyrazine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, starting with the preparation of the benzodioxin and piperidine intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with various alkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent . This intermediate is then coupled with a pyrazine derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hyd

Properties

IUPAC Name

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-24(20-21(26-2)23-8-7-22-20)14-16-5-9-25(10-6-16)15-17-3-4-18-19(13-17)28-12-11-27-18/h3-4,7-8,13,16H,5-6,9-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJKFIYDYLXZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CC2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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